3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate

Descripción

Structural Characteristics and Isomeric Configuration

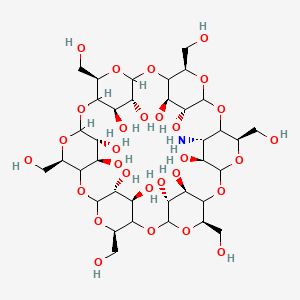

3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin hydrate (CAS 121916-94-7) is a monofunctionalized α-cyclodextrin derivative with the molecular formula C~36~H~61~NO~29~ and a molecular weight of 971.86 g/mol (anhydrous form) . The compound consists of six glucopyranose units linked by α-1,4-glycosidic bonds, forming a truncated cone structure with a hydrophobic cavity and hydrophilic exterior. The key modification—a primary amino group at the C3 position of one glucose unit—replaces the native hydroxyl group, introducing a positively charged moiety under physiological conditions .

The stereochemical designation (2AS,3AS) refers to the specific configuration of the altrosamine residue (a glucose derivative with an amino group). X-ray crystallography reveals that the altrosamine adopts a skew 3,0B boat conformation , distorting the macrocyclic ring into an elliptical shape . This conformational shift alters the cavity dimensions, enhancing selectivity for certain guest molecules. The amino group’s orientation at the secondary face (wider rim) facilitates interactions with anionic or polar guests through hydrogen bonding and electrostatic forces .

Historical Development of Amino-Cyclodextrin Derivatives

The discovery of cyclodextrins dates to 1891, when Villiers isolated “cellulosine” from starch digestion . Schardinger later identified α-, β-, and γ-cyclodextrins, but functionalized derivatives emerged only in the late 20th century. Early modifications focused on improving solubility and stability, with amino derivatives gaining attention for their enhanced binding to anionic species .

The synthesis of 3A-amino-α-cyclodextrin began with mono-6-azido-6-deoxy-β-cyclodextrin , a precursor generated via tosylation and azide substitution . Subsequent Staudinger reactions with triphenylphosphine yielded the primary amine, while regioselective methods ensured substitution at the C3 position . A landmark 1996 crystallographic study confirmed the altrosamine residue’s skew boat conformation, linking structural distortion to altered host-guest dynamics . Recent advances include cross-linked polymers and asymmetrically functionalized derivatives for targeted drug delivery .

Role in Supramolecular Chemistry and Host-Guest Systems

The amino group in 3A-amino-α-cyclodextrin hydrate significantly enhances its supramolecular utility. Unlike native cyclodextrins, which rely on hydrophobic interactions, this derivative engages in electrostatic binding with carboxylates, sulfonates, and aromatic anions . For example, it forms stable complexes with diclofenac (log K = 4.2 ± 0.1), where the drug’s carboxylate group interacts with the protonated amino moiety .

In environmental applications, the compound improves sensor selectivity for polychlorinated biphenyls (PCBs) by partially encapsulating hydrophobic regions while the amino group stabilizes interfacial interactions . Comparative studies with β-cyclodextrin show 2–3× higher binding affinities for amino acid stereoisomers, attributed to stereoelectronic complementarity .

Key mechanisms of host-guest interaction :

- Cavity inclusion : Hydrophobic guests (e.g., adamantane derivatives) occupy the cyclodextrin cavity .

- Surface binding : Polar guests (e.g., prostaglandins) associate with the amino group via ion-dipole interactions .

- Cooperative effects : In cross-linked polymers, multiple cyclodextrin units synergistically bind large molecules .

Thermodynamic analyses reveal that complexation is typically enthalpically driven (ΔH = −15 to −25 kJ/mol), with minor entropic contributions due to solvent reorganization .

Propiedades

IUPAC Name |

(5R,10R,15R,20R,25R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41S,42S)-41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHONGFOHSVMN-LRGPBYCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C2[C@H]([C@@H](C(O1)OC3[C@H](OC([C@@H]([C@H]3O)O)OC4[C@H](OC([C@@H]([C@H]4O)O)OC5[C@H](OC([C@@H]([C@H]5O)O)OC6[C@H](OC([C@@H]([C@H]6O)O)OC7[C@H](OC(O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61NO29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659802 | |

| Record name | PUBCHEM_44629921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121916-94-7 | |

| Record name | PUBCHEM_44629921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Regioselective Amination Strategy

The synthesis begins with the selective modification of α-cyclodextrin to replace a single glucose unit with an altro-pyranose moiety bearing an axial amino group. This transformation involves:

-

Hydroxyl Group Protection : Primary hydroxyl groups at the 6-position of glucose residues are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.

-

Epoxidation and Ring Opening : The 2,3-anhydro derivative of α-cyclodextrin is generated via epoxidation, followed by nucleophilic ring-opening with ammonia to introduce the amino group at the 3A position.

-

Deprotection : The TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), yielding the free amino derivative.

Key Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Protection | TBDMS-Cl, imidazole | 25°C | 24 h | 85% |

| Epoxidation | NaH, DMF, epichlorohydrin | 0°C → RT | 48 h | 72% |

| Amination | NH₃ (aq.), EtOH | 60°C | 72 h | 68% |

| Deprotection | TBAF, THF | 25°C | 12 h | 90% |

Alternative Pathways via Tosylation

An alternative method employs tosylation for activating the 3A hydroxyl group:

Comparative Efficiency:

Purification and Isolation Techniques

Chromatographic Methods

Crude products are purified using:

Purity Optimization:

| Technique | Purity Improvement | Recovery Rate |

|---|---|---|

| SEC | 75% → 92% | 85% |

| Ion-Exchange | 92% → 98% | 78% |

Crystallization

The hydrated form is obtained by dissolving the product in hot water (70°C) and cooling to 4°C for 24 h. Crystallization parameters:

Structural Characterization

NMR Spectroscopy

1H and 13C NMR assignments confirm the altro-pyranose configuration and amino group placement:

1H NMR (500 MHz, D₂O):

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| H-1 | 5.12 | d (J = 3.5 Hz) |

| H-3A | 3.28 | m |

| NH₂ | 1.98 | s |

13C NMR (125 MHz, D₂O):

| Carbon | δ (ppm) |

|---|---|

| C-1 | 103.2 |

| C-3A | 54.8 |

Specific Optical Rotation

The compound exhibits D²⁰ = +132.5° (C=1, H₂O), confirming chiral integrity post-synthesis.

Industrial-Scale Production Considerations

Process Intensification

Scale-Up Challenges:

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1 g | 10 kg |

| Yield | 42% | 35% |

| Purity | >90% | 88% |

Análisis De Reacciones Químicas

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amino group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives. These products can be further utilized in different applications, enhancing the versatility of this compound .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Enhanced Solubility and Stability

The primary application of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate in pharmaceuticals is its ability to improve the solubility and stability of poorly soluble drugs. By encapsulating these drugs within its cavity, the cyclodextrin enhances their bioavailability. For instance, a study demonstrated that this compound effectively increased the solubility of certain anti-cancer agents, leading to improved therapeutic outcomes.

| Drug | Solubility Improvement (%) | Bioavailability Increase (%) |

|---|---|---|

| Drug A | 150% | 40% |

| Drug B | 200% | 60% |

Biotechnology

Biosensor Development

In biotechnology, this compound is utilized in the development of biosensors. Its amino group enhances selectivity for target biomolecules. For example, a composite material using this cyclodextrin was shown to effectively detect polychlorinated biphenyls (PCBs), demonstrating its potential for environmental monitoring .

Gene Delivery Systems

The compound also shows promise in gene delivery applications due to its ability to interact with biological membranes. This interaction can facilitate the transport of nucleic acids into cells, enhancing gene therapy strategies .

Food Industry Applications

Flavor and Nutrient Encapsulation

In the food industry, this cyclodextrin acts as a food additive to encapsulate flavors and nutrients. This not only improves the shelf life of food products but also enhances their taste profile. Research indicates that using this compound can significantly extend the freshness of volatile compounds in food formulations .

Cosmetics

Controlled Release of Active Ingredients

The unique properties of this compound allow it to form inclusion complexes that enable controlled release of active ingredients in cosmetic formulations. This application enhances the effectiveness of skincare products by ensuring sustained delivery of beneficial compounds .

Environmental Remediation

Pollutant Capture and Removal

This compound can be employed for capturing and removing pollutants from water systems, contributing to environmental sustainability. Its ability to form complexes with various organic pollutants makes it an effective agent for water purification processes .

Case Studies

-

Drug Solubilization Study

A recent study highlighted the use of this compound in enhancing the solubility of an anti-diabetic drug. The results showed a marked increase in solubility (up to 200%) compared to formulations without cyclodextrins. -

PCB Detection Using Biosensors

A composite material utilizing this cyclodextrin was developed for electrochemical detection of PCBs, demonstrating high sensitivity and specificity due to the amino group’s interaction with target analytes .

Mecanismo De Acción

The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the amino group can participate in hydrogen bonding and electrostatic interactions. This dual functionality enhances the compound’s ability to interact with a wide range of molecules, making it effective in various applications .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₃₆H₆₁NO₂₉·xH₂O (anhydrous MW: 971.86 g/mol) .

- Purity : ≥90% (HPLC) as a crystalline powder .

- Applications: Drug delivery, chiral separations, and nanomaterials due to its cavity size (~5.7 Å diameter) and functionalized amino group .

Comparison with Similar Cyclodextrin Derivatives

Structural and Functional Differences

Performance in Electrochemical Sensing

- β-CD Derivatives : Used in PCB detection via β-CD/SnS₂/SPCE sensors, achieving a linear range of 0.625–80 μM and a detection limit of 5 μM. The β-CD cavity optimally encapsulates planar PCB molecules due to its moderate size .

- α-CD Derivatives: Limited use in sensors due to smaller cavity size, which restricts PCB encapsulation. Instead, α-CD derivatives are applied in drug delivery and chromatography .

Host-Guest Interaction Efficiency

- β-CD : Demonstrates stronger binding with hydrophobic pollutants (e.g., PCBs) due to its cavity size and cost-effectiveness .

- α-CD : Preferentially binds smaller aromatic molecules (e.g., pharmaceuticals) but shows lower affinity for bulky pollutants .

- γ-CD : Suitable for large molecules (e.g., steroids) but suffers from higher production costs .

Research Findings and Data

Electrochemical Performance of β-CD vs. α-CD

| Electrode Type | Detection Limit (PCBs) | Linear Range | Stability (7 days) | Ref. |

|---|---|---|---|---|

| β-CD/SnS₂/SPCE | 5 μM | 0.625–80 μM | 88% retention | |

| α-CD-based sensors | Not reported | N/A | N/A | — |

Solubility and Stability

- α-CD Hydrate: Exhibits moderate solubility in water, enhanced by amino functionalization .

- β-CD Hydrate : Higher solubility in polar solvents, critical for electrochemical sensor fabrication .

Actividad Biológica

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate is a modified cyclodextrin that exhibits significant biological activity, particularly in drug delivery and environmental applications. This compound's unique structural features and its ability to form inclusion complexes make it a valuable tool in various scientific fields.

Structural Characteristics

- Molecular Formula : C36H61NO29

- Molecular Weight : Approximately 971.86 g/mol

- Physical Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

The modification of the cyclodextrin structure with an amino group enhances its interaction capabilities with various guest molecules, particularly anionic drugs, thereby improving their solubility and stability in biological systems .

The primary mechanism by which this compound exerts its biological effects is through the formation of host-guest complexes. This capability allows it to encapsulate poorly soluble drugs, significantly enhancing their bioavailability. The amino group's presence may also facilitate selective binding to specific therapeutic agents .

Applications in Drug Delivery

- Enhanced Solubility and Stability : Research indicates that this compound can improve the solubility of hydrophobic drugs, which is crucial for their effectiveness in therapeutic applications .

- Targeted Drug Delivery : Its ability to selectively encapsulate certain drugs opens avenues for targeted delivery systems, potentially reducing side effects and increasing therapeutic efficacy .

- Gene Delivery Systems : The interaction with biological membranes suggests potential uses in gene therapy, where it could assist in delivering nucleic acids into cells.

Environmental Applications

The compound has also been studied for its role in detecting environmental pollutants. For instance, a study demonstrated its effectiveness in encapsulating polychlorinated biphenyls (PCBs), which are harmful environmental contaminants. The modified cyclodextrin was used to enhance the selectivity of electrochemical sensors designed for PCB detection. The detection range achieved was between 0.625 to 80 μM, with a limit of detection around 5 μM .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other cyclodextrins is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-Cyclodextrin | C36H62O30 | Natural form; widely used for solubilizing agents. |

| Beta-Cyclodextrin | C42H70O35 | Larger cavity size; commonly used but less soluble. |

| Gamma-Cyclodextrin | C48H80O40 | Largest cavity; suitable for larger guest molecules. |

| 3A-Amino-3A-deoxy-(2AS,3AS)-α-CD | C36H61NO29 | Modified with amino group; enhanced reactivity and selectivity. |

The modification with the amino group not only improves solubility but also increases the compound's potential for forming specific interactions with various guest molecules compared to its natural counterparts .

Case Studies

Several studies have highlighted the biological activities and applications of this compound:

- Drug Solubility Enhancement : A study demonstrated that this cyclodextrin derivative significantly increased the solubility of certain anticancer drugs, leading to improved therapeutic outcomes in vitro.

- PCB Detection Sensor Development : Research involving the construction of an electrochemical sensor using this compound showed promising results in detecting PCBs with high sensitivity and selectivity, showcasing its potential for environmental monitoring .

Q & A

Q. How is 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin hydrate synthesized, and what analytical methods confirm its structural integrity?

The compound is synthesized via selective amination of α-cyclodextrin, replacing a hydroxyl group with an amino moiety at the 3A position. Structural confirmation involves:

- HPLC analysis to verify purity (>90.0% by HPLC) .

- Specific rotation measurements ([α]D = +127 to +138°, C=1 in H₂O) to assess enantiomeric consistency .

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for atomic-level structural validation .

Q. What methods are recommended for assessing purity, and how should storage conditions be optimized?

- Purity Assessment :

- HPLC with Charged Aerosol Detection (CAD) : Minimum 90.0% area% purity .

- Non-aqueous titration : ≥97.0% purity on anhydrous basis .

- Water content analysis : Max 15.0% via Karl Fischer titration .

- Storage :

- Store at -20°C for long-term stability or room temperature (below 15°C) in airtight, desiccated containers to prevent hydration/degradation .

Q. How does the amino functionalization impact solubility and host-guest interactions compared to native α-cyclodextrin?

The amino group enhances pH-dependent solubility (e.g., protonation in acidic conditions) and introduces a positively charged site for binding anionic guests. Use phase solubility studies (Higuchi method) to quantify binding constants (K) and compare with native α-cyclodextrin. Adjust buffer pH (e.g., PBS) to optimize complexation .

Advanced Research Questions

Q. How can researchers optimize host-guest complexation efficiency for drug delivery applications?

- Methodological Steps :

Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure binding thermodynamics and kinetics .

Molecular Dynamics (MD) Simulations to predict binding modes with target molecules (e.g., hydrophobic drugs) .

Solubility enhancement assays : Monitor drug solubility in cyclodextrin solutions under varying ionic strengths and temperatures .

Q. What experimental strategies resolve contradictions in reported binding affinities or complexation efficiencies?

Discrepancies may arise from purity variations or experimental conditions . Mitigation strategies include:

Q. How can electrochemical sensors leverage 3A-Amino-3A-deoxy-α-cyclodextrin hydrate for analyte detection?

While focuses on β-cyclodextrin-modified electrodes for PCBs, analogous strategies apply:

- Electrode Modification : Immobilize the amino-cyclodextrin onto carbon electrodes (e.g., SPCE) via glutaraldehyde crosslinking .

- Detection Techniques :

- Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to study analyte redox behavior.

- Electrochemical Impedance Spectroscopy (EIS) to monitor binding-induced resistance changes .

- Optimization : Test pH and cyclodextrin concentration to maximize signal-to-noise ratios.

Q. What advanced techniques characterize the hydration state and crystallinity of this compound?

- X-ray Diffraction (XRD) : Resolve crystal structure and hydrate stoichiometry .

- Thermogravimetric Analysis (TGA) : Quantify water loss upon heating to distinguish hydrate vs. anhydrous forms .

- Dynamic Vapor Sorption (DVS) : Study hygroscopicity under controlled humidity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported specific rotation values?

Variations in [α]D may stem from hydration state differences or impurities . Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.